2-(tert-butoxy)acetyl chloride
Overview
Description
2-(tert-butoxy)acetyl chloride is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it a valuable reagent in the preparation of various chemical products.
Mechanism of Action
Target of Action
The primary targets of 2-(tert-butoxy)acetyl chloride are acid halides . Acid halides are a class of organic compounds that contain a halogen atom bonded to a carbonyl group . They play a crucial role in various chemical transformations .
Mode of Action
This compound, being an acid halide, can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile, such as water, an alcohol, or an amine, attacks the carbonyl carbon of the acid halide, leading to the substitution of the halide ion .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carboxylic acids to acid halides . This compound can also participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new compounds through nucleophilic acyl substitution reactions . For example, it can react with water to form a carboxylic acid, with an alcohol to form an ester, or with an amine to form an amide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, and the temperature. Acid halides are typically reactive and can be hydrolyzed in the presence of water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-butoxy)acetyl chloride can be synthesized through the reaction of tert-butyl acetate with thionyl chloride. The reaction typically occurs under reflux conditions, where the tert-butyl acetate is treated with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
(CH3)3COCO2CH3 + SOCl2 → (CH3)3COCOCl + SO2 + HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is carefully controlled to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce tert-butyl acetate and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
tert-Butyl Acetate: Formed during hydrolysis.
Scientific Research Applications
2-(tert-butoxy)acetyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an acylating agent in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biochemistry: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Used in the preparation of specialty polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: Similar in reactivity but lacks the tert-butyl group, making it less sterically hindered.
Benzoyl Chloride: Contains a benzene ring, making it more reactive towards nucleophiles due to the electron-withdrawing nature of the phenyl group.
Propionyl Chloride: Similar in structure but with an ethyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
2-(tert-butoxy)acetyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective acylation reactions where control over the reaction site is crucial.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROWVNDBINEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78826-46-7 | |
Record name | 2-(tert-butoxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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